4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the Phenoxyethyl Group: This step involves the nucleophilic substitution reaction where the benzodiazole core reacts with 4-chlorophenoxyethyl halide in the presence of a base.
Formation of the Pyrrolidinone Ring: This can be done by reacting the intermediate with 2-fluorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and benzodiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used to study the effects of benzodiazole and pyrrolidinone derivatives on biological systems.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole moiety may interact with enzyme active sites or receptor binding sites, while the pyrrolidinone ring may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-CHLOROPHENYL)PYRROLIDIN-2-ONE
- **4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE
Uniqueness
The uniqueness of 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H21ClFN3O2 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H21ClFN3O2/c26-18-9-11-19(12-10-18)32-14-13-29-23-8-4-2-6-21(23)28-25(29)17-15-24(31)30(16-17)22-7-3-1-5-20(22)27/h1-12,17H,13-16H2 |
InChI Key |
UAPQVIKYNJNMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.